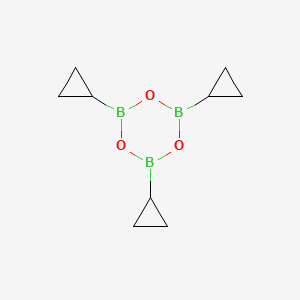
2,4,6-Tricyclopropylboroxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tricyclopropylboroxin is a boron-containing compound characterized by its unique structure comprising three cyclopropyl groups attached to a boroxin ring
Vorbereitungsmethoden
The synthesis of 2,4,6-Tricyclopropylboroxin typically involves the reaction of cyclopropylboronic acid with boron trioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the boroxin ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2,4,6-Tricyclopropylboroxin undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates, depending on the reaction conditions.
Reduction: Reduction reactions typically yield borohydrides or other boron-containing reduced species.
Substitution: The cyclopropyl groups can be substituted with other functional groups using appropriate reagents and catalysts. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic reagents for substitution. Major products formed from these reactions include cyclopropylboronic acid derivatives and substituted boroxins.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tricyclopropylboroxin has several applications in scientific research:
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Medicine: Research is ongoing into its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,4,6-Tricyclopropylboroxin exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atoms in the boroxin ring can coordinate with various ligands, facilitating reactions such as cross-coupling and polymerization. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tricyclopropylboroxin can be compared with other boron-containing compounds such as boroxine and trimethylboroxine . While boroxine is a simpler boron-oxygen compound, this compound’s cyclopropyl groups provide additional steric hindrance and electronic effects, making it more reactive in certain chemical processes. Similar compounds include:
Boroxine: A simpler boron-oxygen compound with a six-membered ring structure.
Trimethylboroxine: A derivative of boroxine with three methyl groups attached to the boron atoms.
Eigenschaften
IUPAC Name |
2,4,6-tricyclopropyl-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15B3O3/c1-2-7(1)10-13-11(8-3-4-8)15-12(14-10)9-5-6-9/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSNHRMLYCIRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2CC2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15B3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309851-70-4 |
Source


|
| Record name | tricyclopropyl-1,3,5,2,4,6-trioxatriborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[(3-Chloro-5-methylsulfonylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2716417.png)
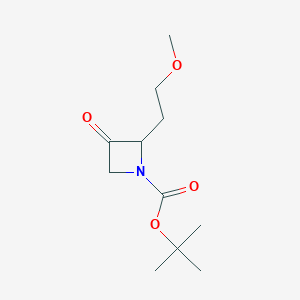
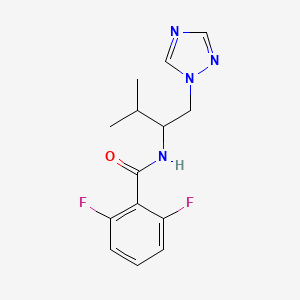
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2716423.png)
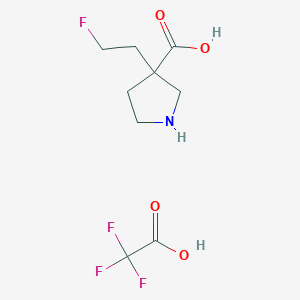

![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)
![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)
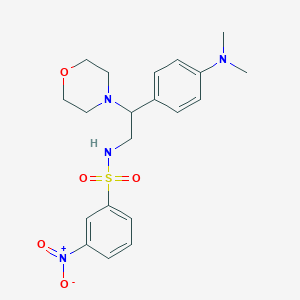

![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2716440.png)
